molecular formula C21H27N3O3 B10785066 Anidoxime

Anidoxime

Cat. No.: B10785066
M. Wt: 369.5 g/mol
InChI Key: XPHBRTNHVJSEQD-BSYVCWPDSA-N
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Description

Anidoxime is a compound that belongs to the class of amidoximes, which are characterized by the presence of an amino and a hydroxyimino group on the same carbon atom. Amidoximes have gained significant interest due to their ease of synthesis and their diverse applications in various fields such as coordination chemistry, materials science, and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amidoximes, including anidoxime, typically involves the reaction of nitriles with hydroxylamine. One common method is the solvent-free synthesis under ultrasonic irradiation, which has been shown to be efficient for preparing amidoximes from aliphatic nitriles . The reaction conditions often involve the use of hydroxylamine hydrochloride and a base such as sodium carbonate.

Industrial Production Methods: Industrial production of amidoximes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Anidoxime undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amides, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Oximes: Compounds with a hydroxyimino group attached to a carbon atom.

    Amidoximes: Compounds with both an amino and a hydroxyimino group on the same carbon atom.

Comparison: Anidoxime is unique among amidoximes due to its specific structural features and reactivity. While oximes generally undergo similar types of reactions, the presence of the amino group in this compound allows for additional reactivity and applications, particularly in biological systems where it can act as a nitric oxide donor .

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+

InChI Key

XPHBRTNHVJSEQD-BSYVCWPDSA-N

Isomeric SMILES

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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